molecular formula C9H6F3NO4S B2633721 methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate CAS No. 946605-34-1

methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate

Cat. No.: B2633721
CAS No.: 946605-34-1
M. Wt: 281.21
InChI Key: ZNJJBYNPENUHBC-UHFFFAOYSA-N
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Description

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate (CAS: 946605-34-1) is a multifunctional thiophene derivative characterized by a trifluoroacetamido group at position 3, a formyl group at position 5, and a methyl ester at position 2 of the thiophene ring. Its molecular formula is C₉H₆F₃NO₄S, with a molar mass of 281.21 g/mol. The formyl group enhances electrophilic reactivity, making this compound a valuable intermediate in organic synthesis, particularly for constructing heterocyclic systems or pharmaceutical scaffolds . The trifluoroacetamido group contributes to metabolic stability and electron-withdrawing effects, which can influence both chemical reactivity and biological activity .

This compound is synthesized via multistep procedures involving condensation, acetylation, or substitution reactions. For example, similar thiophene derivatives are prepared using boron trifluoride-mediated demethylation or Pd-catalyzed cross-coupling reactions (e.g., Heck or Suzuki reactions) .

Properties

IUPAC Name

methyl 5-formyl-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4S/c1-17-7(15)6-5(2-4(3-14)18-6)13-8(16)9(10,11)12/h2-3H,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJJBYNPENUHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C=O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of Functional Groups: The formyl and trifluoroacetamido groups are introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The trifluoroacetamido group enhances the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Comparison of Methyl 5-Formyl-3-(Trifluoroacetamido)Thiophene-2-Carboxylate and Analogues

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Formula Molar Mass (g/mol) Key Properties/Applications CAS Number
This compound Trifluoroacetamido Formyl C₉H₆F₃NO₄S 281.21 High electrophilicity; drug intermediate 946605-34-1
Methyl 5-methyl-3-(trifluoroacetamido)thiophene-2-carboxylate Trifluoroacetamido Methyl C₉H₈F₃NO₃S 267.22 Enhanced lipophilicity; agrochemicals 1352723-61-5
Methyl 5-iodo-3-(trifluoroacetamido)thiophene-2-carboxylate Trifluoroacetamido Iodo C₈H₅F₃INO₃S 379.10 Radiolabeling potential 942589-44-8
Methyl 3-(trifluoroacetamido)thiophene-2-carboxylate Trifluoroacetamido Hydrogen C₈H₆F₃NO₃S 253.20 Base structure for derivatization 22288-79-5

Key Differences and Research Findings

(b) Physicochemical Properties

  • However, the trifluoroacetamido group counteracts this by introducing hydrophobicity .
  • Thermal Stability : Methyl-substituted derivatives exhibit higher thermal stability (predicted boiling point: 344.3°C) compared to the formyl analogue, which may degrade at elevated temperatures due to aldehyde oxidation .

Biological Activity

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a unique trifluoroacetamido substitution, which enhances its chemical stability and solubility, making it an interesting candidate for various biological applications.

  • Molecular Formula : C10_{10}H8_{8}F3_{3}N\O3_{3}S
  • Molecular Weight : Approximately 253.20 g/mol
  • Structure : The compound consists of a thiophene ring with a formyl group at the 5-position and a trifluoroacetamido group at the 3-position, contributing to its distinctive reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action may involve the modulation of enzyme activity, which is critical for bacterial growth and survival.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer studies. Investigations have suggested that it may induce apoptosis in cancer cells through specific molecular interactions. The trifluoroacetamido group appears to play a significant role in enhancing the compound's ability to interact with target proteins involved in cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study conducted on various thiophene derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested at varying concentrations, revealing an IC50_{50} value indicative of its potency.
  • Apoptosis Induction in Cancer Cells :
    • In vitro experiments on human cancer cell lines showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Feature
This compoundYesYesTrifluoroacetamido group enhances stability
Thiophene-2-carboxylic acidModerateNoLacks trifluoroacetamido group
5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acidYesModerateDifferent functional group affecting reactivity

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